tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate
Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a tert-butyl group, which is a functional group with the formula -C(CH3)3, and a spiro[azetidine-3,2’-chroman] structure, which indicates a spirocyclic compound, a type of chemical compound formed by two rings sharing a single atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of 3-tert-butyl-4-hydroxyanisole was optimized using the B3LYP method at the level of 6-311g (d,p) set level .
Chemical Reactions Analysis
The tert-butyl group is known to exhibit unique reactivity patterns. For instance, tert-butyl hydroperoxide is widely used in a variety of oxidation processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 4-tert-Butylphenol is a white solid with a distinct phenolic odor and dissolves in basic water .
Scientific Research Applications
Medicinal Chemistry: Antimalarial Activity
The introduction of a tert-butyl group into heterocyclic compounds like [1,2,4]triazino[5,6-b]indoles has been shown to enhance their biological activity. Specifically, compounds with the 1H-[1,2,4]triazino[5,6-b]indole group have potent antimalarial properties. The tert-butyl group increases lipophilicity, which is crucial for the passage through cell walls, making it a valuable modification in medicinal chemistry .
Organic Synthesis: Structural Novelty
In organic synthesis, the tert-butyl group’s addition to molecules like indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems leads to structurally novel compounds. These new structures are of significant interest as potential drug candidates due to their unique properties and potential medicinal applications .
Drug Discovery: Enhancing Biological Activity
The tert-butyl group’s incorporation into organic molecules can substantially improve their biological activity. This modification is particularly important in the development of new drugs, as it can result in a substantial improvement in the desired therapeutic effects .
Asymmetric Synthesis: Chiral Auxiliaries
Chiral auxiliaries are crucial in synthesizing enantiomerically pure compounds. The tert-butyl group plays a role in the asymmetric synthesis of N-heterocycles, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are important in natural products and therapeutically applicable compounds .
Bioactive Structure Building: Natural Products
Nitrogen heterocycles are components of many biologically relevant structures, such as nucleic acids, vitamins, hormones, agrochemicals, and dyes. The tert-butyl group’s introduction into N-heterocycles is thus critical for building natural products and bioactive structures .
Receptor Interaction: Spirocyclic Compounds
Spiro compounds, due to their structure, interact with a wide range of receptors and exhibit various biological activities. The efficient synthesis of spirocyclic compounds like tert-butyl 4-oxospiro[3H-chromene-2,3’-azetidine]-1’-carboxylate is of significant interest for drug discovery, as these compounds can serve as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mechanism of Action
Target of Action
This compound is structurally related to tert-butyl functional groups, which are known to modulate the self-assembly behavior of organic molecules on surfaces
Mode of Action
It’s known that tert-butyl functional groups can influence the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
Biochemical Pathways
A related compound, tert-butyl alcohol, is known to be involved in various biochemical processes
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)21-14(19)17-9-16(10-17)8-12(18)11-6-4-5-7-13(11)20-16/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAFRNBZZVKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.